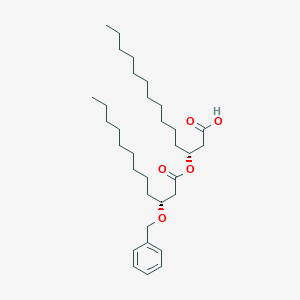
(R)-3-(((R)-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-((®-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid is a complex organic compound that belongs to the class of fatty acid esters This compound is characterized by its unique structure, which includes a benzyloxy group attached to a dodecanoyl chain, further esterified with tetradecanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((®-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid typically involves a multi-step process. The initial step often includes the preparation of the benzyloxy dodecanoyl intermediate. This can be achieved through the esterification of dodecanoic acid with benzyl alcohol under acidic conditions. The intermediate is then subjected to further esterification with tetradecanoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-((®-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
®-3-((®-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is employed in the production of surfactants, emulsifiers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of ®-3-((®-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity or altering membrane properties. For instance, it can enhance the endocytosis rate of certain molecules by adipocytes, thereby influencing metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetradecanoic acid benzylamide: This compound shares a similar structural framework but differs in its functional groups.
Methyl tetradecanoate: Another related compound, which is a methyl ester of tetradecanoic acid.
Tetradecanoic acid (4-methoxy-phenyl)-amide: This compound also shares a similar backbone but includes a methoxy group.
Uniqueness
®-3-((®-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid is unique due to its specific ester linkage and the presence of the benzyloxy group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C33H56O5 |
|---|---|
Molekulargewicht |
532.8 g/mol |
IUPAC-Name |
(3R)-3-[(3R)-3-phenylmethoxydodecanoyl]oxytetradecanoic acid |
InChI |
InChI=1S/C33H56O5/c1-3-5-7-9-11-12-14-16-21-25-31(26-32(34)35)38-33(36)27-30(24-20-15-13-10-8-6-4-2)37-28-29-22-18-17-19-23-29/h17-19,22-23,30-31H,3-16,20-21,24-28H2,1-2H3,(H,34,35)/t30-,31-/m1/s1 |
InChI-Schlüssel |
JUEZGZWYRQYEJF-FIRIVFDPSA-N |
Isomerische SMILES |
CCCCCCCCCCC[C@H](CC(=O)O)OC(=O)C[C@@H](CCCCCCCCC)OCC1=CC=CC=C1 |
Kanonische SMILES |
CCCCCCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCCCC)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


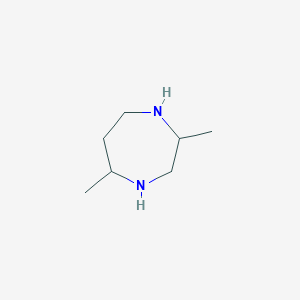

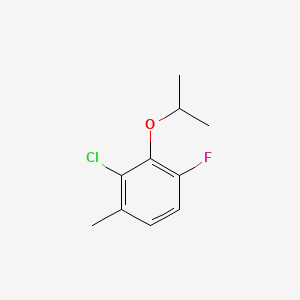
![4-[2-[7-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14023241.png)
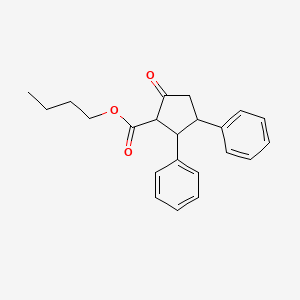
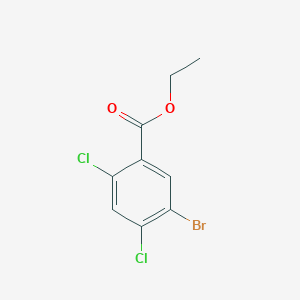
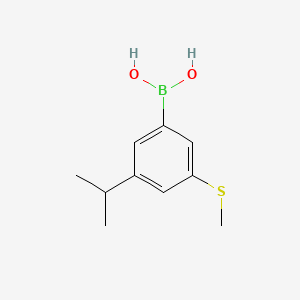
![4'-Bromo-2',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14023252.png)
![3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14023259.png)

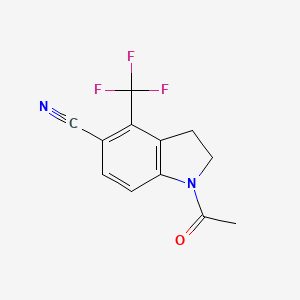
![Dimethyl (2Z,3Z)-2,3-bis(benzo[1,3]dioxol-5-ylmethylidene)butanedioate](/img/structure/B14023277.png)
![Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14023278.png)
![Methyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14023288.png)
